3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
This compound (CAS 1237840-38-8) is a halogenated and cyclopropane-functionalized imidazo[1,2-a]pyridine derivative with a trifluoromethyl group at position 8 and a carboxylic acid at position 2.
Properties
IUPAC Name |
3-chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-9-8(11(19)20)17-10-7(12(14,15)16)3-6(4-18(9)10)5-1-2-5/h3-5H,1-2H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEVNJQDSOGUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=C(N=C3C(=C2)C(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong bases or acids to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Positional Isomers of Chlorine
- 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 100001-79-4): Lacks the cyclopropyl and trifluoromethyl groups, with chlorine at position 3. This simpler analog has reduced lipophilicity (ClogP ~1.2) compared to the target compound (ClogP ~2.8 due to CF₃ and cyclopropyl) .
- Its aqueous solubility is higher (≈15 mg/mL) than the target compound (≈5 mg/mL, estimated) due to fewer hydrophobic substituents .
Trifluoromethyl-Substituted Analogs
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS 182181-19-7): Shares the CF₃ and Cl substituents but replaces cyclopropyl with a hydroxyl group. The hydrate form increases water solubility (≈20 mg/mL) but may reduce membrane permeability .
- Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1237838-84-4): Ester derivative of the target compound with 90% structural similarity. The ethyl ester enhances lipophilicity (ClogP ~3.5), favoring blood-brain barrier penetration but requiring metabolic activation for carboxylic acid bioactivity .
Cyclopropyl-Modified Derivatives
- 3-Chloro-6-cyclopropyl-8-methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1284249-77-9): Replaces CF₃ with methoxy (OCH₃).
Physicochemical Properties
| Compound (CAS) | ClogP | Aqueous Solubility (mg/mL) | pKa (Carboxylic Acid) |
|---|---|---|---|
| Target (1237840-38-8) | 2.8 | ~5 (predicted) | 2.5–3.0 |
| 3-Chloroimidazo[1,2-a]pyridine-2-COOH (100001-79-4) | 1.2 | 15 | 2.8 |
| Ethyl ester analog (1237838-84-4) | 3.5 | <1 | N/A (ester) |
| 8-Cl-6-CF₃ hydrate (182181-19-7) | 2.1 | 20 | 2.6 |
Key Differentiators of the Target Compound
Lipophilicity-Balance : The trifluoromethyl and cyclopropyl groups provide moderate lipophilicity (ClogP 2.8), optimizing membrane permeability without excessive hydrophobicity.
Metabolic Stability : Cyclopropyl substitution may mitigate CYP450-mediated oxidation, a common issue in imidazo[1,2-a]pyridines .
Electron-Deficient Core : The combined electron-withdrawing effects of Cl and CF₃ enhance reactivity in nucleophilic aromatic substitution, a feature exploited in prodrug designs .
Biological Activity
3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1237840-38-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex imidazopyridine structure with a trifluoromethyl group and a cyclopropyl substituent, which are known to influence its biological activity significantly.
Antitumor Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit promising antitumor activity. For instance, compounds with similar structures have been reported to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of 3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid on different cancer cell lines need further investigation.
Inhibition of Enzymatic Activity
The compound has potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, the trifluoromethyl group is known to enhance the binding affinity of compounds to target enzymes, which could be beneficial in developing inhibitors for therapeutic applications.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group and the cyclopropyl moiety in the structure is crucial for enhancing biological activity. SAR studies indicate that modifications in these groups can lead to significant changes in potency and selectivity against various biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and binding affinity |
| Cyclopropyl Moiety | Enhances conformational rigidity |
| Carboxylic Acid Functionality | Potential for hydrogen bonding with biological targets |
Case Studies
- Anticancer Studies : A study evaluating similar imidazo[1,2-a]pyridine derivatives reported IC50 values indicating effective inhibition of tumor cell proliferation. Future research should include direct testing of 3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid against various cancer lines.
- Neuropharmacological Effects : Investigations into related compounds have shown promise in treating neurological disorders by modulating GABA receptor activity. The potential for 3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid to exhibit similar effects remains an area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
